Product packaging for Azulene, 4,6-dimethyl-(Cat. No.:CAS No. 56594-78-6)

Azulene, 4,6-dimethyl-

Cat. No.: B14625343
CAS No.: 56594-78-6
M. Wt: 156.22 g/mol
InChI Key: QWYAXWAVQWVDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Azulene (B44059) Structural Elucidation and Early Research

Azulene, an isomer of the colorless compound naphthalene, has been known for its intense blue-violet color since the 15th century, when it was first observed as the azure-blue chromophore from the steam distillation of German chamomile. The name "azulene" is derived from the Spanish word "azul," meaning blue. The chromophore was later identified in other natural sources like yarrow and wormwood and was officially named in 1863.

For many years, the structure of this intriguing blue substance remained a puzzle. The correct molecular framework, a fused bicyclic system consisting of a five-membered and a seven-membered ring, was a significant departure from the familiar six-membered rings of benzenoid aromatics. The definitive structural elucidation was achieved by Croatian chemist Lavoslav Ružička in the 1920s. This was followed by a landmark achievement in 1937 when Placidus Plattner accomplished the first organic synthesis of the parent azulene, confirming Ružička's proposed structure and opening the door for systematic investigation into this class of compounds.

Significance of Substituted Azulenes in Modern Chemical Research

Substituted azulenes have garnered considerable interest in modern chemical research due to their unique electronic and optical properties. The non-uniform electron distribution in the azulene core—an electron-rich five-membered ring and an electron-poor seven-membered ring—results in a significant dipole moment, a feature absent in its isomer naphthalene. This inherent polarity and the narrow HOMO-LUMO gap are highly tunable through the introduction of substituent groups.

This tunability makes substituted azulenes promising candidates for a wide range of applications. In materials science, they are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. d-nb.info The ability to modify the electronic properties allows for the rational design of materials with specific charge-transport and photophysical characteristics. In medicinal chemistry, various azulene derivatives have shown a spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ontosight.aicas.cz The azulene scaffold serves as a versatile pharmacophore for developing new therapeutic agents.

Overview of 4,6-Dimethylazulene within the Azulene Framework

Azulene, 4,6-dimethyl- is a synthetic derivative of the parent azulene. In this molecule, two methyl groups are attached to the 4- and 6-positions of the seven-membered ring. As electron-donating groups, these substituents directly influence the electronic properties of the azulene nucleus, enhancing the electron density of the seven-membered ring. ontosight.ai This modification affects the compound's stability, reactivity, and spectroscopic characteristics compared to the unsubstituted azulene. It is a well-established compound in the literature, with its synthesis first reported in the mid-20th century, and it serves as a crucial building block and reference compound in contemporary research, particularly in the synthesis of more complex supramolecular structures. d-nb.infoscribd.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B14625343 Azulene, 4,6-dimethyl- CAS No. 56594-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56594-78-6

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

4,6-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)10(2)8-9/h3-8H,1-2H3

InChI Key

QWYAXWAVQWVDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C=CC=C2C(=C1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Azulene, 4,6 Dimethyl and Its Analogues

Reactivity of Alkyl Substituents on the Azulene (B44059) Core

The methyl groups at positions 4 and 6 of the azulene nucleus exhibit notable reactivity, primarily due to the ability of the azulene system to stabilize charged intermediates.

The hydrogen atoms of the methyl groups at positions 4 and 6 are sufficiently acidic to be removed by a base, generating a carbanionic species. This carbanion can then act as a nucleophile in various reactions.

The methyl groups of 4,6-dimethylazulene can undergo condensation reactions with aldehydes, such as 2- and 3-thiophenecarbaldehyde, in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This reaction proceeds through a carbanionic intermediate formed by the deprotonation of a methyl group. researchgate.net The resulting carbanion attacks the carbonyl carbon of the aldehyde, followed by elimination of water to yield a vinylazulene (or styrylazulene) derivative. researchgate.net

The regioselectivity of this reaction is governed by thermodynamic control. researchgate.netresearchgate.net Condensation is favored at the 6-position over the 4-position. researchgate.netresearchgate.net This preference is attributed to the greater steric hindrance associated with the alkene formed at the 4-position, which would be in closer proximity to the five-membered ring, making it less stable. researchgate.netresearchgate.net Consequently, even when an excess of the aldehyde is used, mixtures of mono- and di-substituted products are often obtained. researchgate.netresearchgate.net The stereochemistry of the resulting double bond is typically trans. researchgate.netresearchgate.net

Table 1: Products from Condensation of 4,6-Dimethylazulene with Thiophenecarbaldehydes

Reactants Base/Solvent Major Products Minor Products Ref

The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes. wikipedia.orgorganic-chemistry.org In the context of azulene chemistry, while direct condensation of methyl groups on the seven-membered ring with aldehydes is possible using a strong base, the Wittig reaction is a crucial alternative, particularly for activating methyl groups that are otherwise less reactive. researchgate.netresearchgate.net For instance, methyl groups on the five-membered ring of azulene require activation via conversion to a phosphonium (B103445) salt to undergo a subsequent Wittig condensation. researchgate.netresearchgate.net

The reaction involves the formation of a phosphonium ylide (a Wittig reagent) from an alkyl halide. masterorganicchemistry.comlibretexts.org However, for the methyl groups of 4,6-dimethylazulene, the process would involve initial functionalization (e.g., halogenation) of the methyl group to form a suitable precursor for the phosphonium salt. This salt is then treated with a strong base to form the ylide, which can then react with an aldehyde or ketone to form the desired alkene. masterorganicchemistry.comlibretexts.org

The reactivity of the methyl groups at positions 4 and 6 is significantly enhanced by the stabilization of the carbanionic intermediate that forms upon deprotonation. mdpi.com When a proton is abstracted from one of these methyl groups, the resulting negative charge is delocalized into the azulene ring system. mdpi.com This process is particularly favored because it allows for the development of a cyclopentadienyl (B1206354) anion-like aromatic system within the five-membered ring, which provides substantial resonance stabilization to the intermediate. mdpi.com This stabilization lowers the energy of the transition state for proton abstraction and promotes reactions that proceed via this carbanionic pathway, such as the condensation reactions with aldehydes. mdpi.com

Nucleophilic Reactions at Methyl Groups (Positions 4 and 6)

Electrophilic Substitution Reactions on the Azulene Ring System

The azulene nucleus is known to undergo electrophilic substitution, with a strong preference for the electron-rich five-membered ring (positions 1 and 3). However, reactions can also occur on the seven-membered ring under certain conditions.

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgyoutube.com

Mechanism:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺. nrochemistry.comwikipedia.org

Electrophilic Attack: The electron-rich azulene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nrochemistry.comyoutube.com For azulene and its derivatives, this attack occurs preferentially at the 1- and/or 3-positions of the five-membered ring due to the high electron density at these sites.

Intermediate Formation: The initial attack forms a cationic intermediate.

Hydrolysis: The intermediate iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. nrochemistry.comwikipedia.org

For 4,6-dimethylazulene, the electrophilic formylation is expected to occur at the 1-position, which is electronically favored and sterically accessible. Studies on related azulenophane systems, such as syn-2.2azulenophane, have shown that Vilsmeier formylation proceeds regioselectively at the 3-position (equivalent to the 1-position of a simple azulene unit). d-nb.info This confirms the strong directing effect of the azulene core itself, which overrides the influence of the alkyl groups on the seven-membered ring in determining the site of electrophilic attack.

Table 2: Chemical Compounds Mentioned

Compound Name
Azulene, 4,6-dimethyl-
2-Thiophenecarbaldehyde
3-Thiophenecarbaldehyde
Potassium tert-butoxide
Tetrahydrofuran (THF)
6-((E)-2-(Thiophen-2-yl)vinyl)-4-methylazulene
4,6-bis((E)-2-(Thiophen-2-yl)vinyl)azulene
Triphenylphosphine
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Chloroiminium ion

Nucleophilic Aromatic Substitution on Azulene Derivatives

The azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, exhibits reactivity towards both electrophilic and nucleophilic reagents. sciforum.net Nucleophilic attack preferentially occurs on the seven-membered ring. sciforum.netmdpi.com

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced, rather than a leaving group like a halogen. wikipedia.org In azulene and its derivatives, VNS reactions with carbanions can lead to the substitution of hydrogen at the C-4 or C-6 positions. sciforum.net

The introduction of electron-withdrawing groups into the five-membered ring of azulene enhances its reactivity in VNS reactions. sciforum.net For example, hydroxylation of azulenes with tert-butylhydroperoxide proceeds efficiently at the 6-position when electron-withdrawing substituents are present on the five-membered ring. idexlab.com Similarly, VNS amination of azulenes with 4-amino-1,2,4-triazole (B31798) also occurs, and its anion is reactive enough to react even with unsubstituted azulene. idexlab.com This amination reaction, which must be carried out in an oxygen-free atmosphere to prevent competition from oxidative nucleophilic substitution of hydrogen, selectively yields 6-aminoazulenes. sciforum.net Due to their limited stability, these amino derivatives are often isolated as their N-acetyl derivatives. sciforum.netmdpi.com

The general mechanism of the VNS reaction involves the reversible formation of a σH adduct of the carbanion to the azulene, followed by a base-induced β-elimination of HCl. idexlab.com Studies have shown that either the nucleophilic addition or the β-elimination can be the rate-limiting step, depending on the base concentration. idexlab.com

Table 1: Products of VNS Reaction on Azulene Derivatives sciforum.net
R1R2RXYYields (%) at C-4Yields (%) at C-6
HHHClSO2NMe21822
HHPrCl--19
HHH4-ClC6H4OCN2139
CNHHClSO2NMe23535*
COOEtCOOEtHClSO2NMe2-82
PhCOHHClSO2NMe21540

Classical nucleophilic aromatic substitution (SNAr) involves the displacement of a good leaving group, such as a halide, by a nucleophile on an aromatic ring. wikipedia.org On the azulene ring system, the seven-membered ring is susceptible to nucleophilic attack. mdpi.com

The substitution of a halogen at the 6-position of the azulene has been studied. For instance, 6-chloro-4,8-dimethylazulene can undergo substitution reactions. mdpi.com An interesting example is the formation of 2-bis(4,8-dimethylazulen-6-yl)disulfane from 6-chloro-4,8-dimethylazulene, Na₂S, and sulfur. mdpi.com The presence of electron-withdrawing groups on the five-membered ring can facilitate these substitution reactions. mdpi.com It has been shown that in reactions of 6-chloroazulene with carbanions bearing a leaving group, both SNAr and VNS reactions can occur concurrently. sciforum.net

The reactivity of haloazulenes in SNAr reactions is influenced by the nature of the halogen. While chloro-, bromo-, and iodoazulenes can be prepared, the synthesis of fluoroazulenes presents challenges due to the basicity of the fluoride (B91410) anion. sciforum.net However, the use of a nonafluorobutanesulfonyloxy group as a leaving group allows for substitution with a fluorine atom, although some hydroxyazulene is also formed as a byproduct. sciforum.net

Electrochemical Reactivity and Polymerization Behavior

The electrochemical properties of azulene and its derivatives have been a subject of significant research, particularly their ability to undergo electropolymerization to form conducting polymers. cdnsciencepub.comcdnsciencepub.com

The electrochemical oxidation of azulenes leads to the formation of electrically conducting polymer films deposited on the electrode surface. cdnsciencepub.comsemanticscholar.org The polymerization typically occurs at the 1- and 3-positions of the azulene ring. semanticscholar.org The process involves the anodic oxidation of the azulene monomer to form a radical cation. cdnsciencepub.com This intermediate is key to the polymerization process, and its stability influences whether electropolymerization occurs or if soluble products are formed instead. cdnsciencepub.com The mechanism of electropolymerization can be influenced by factors such as the solvent and the specific azulene derivative used. semanticscholar.org For some azulene derivatives, electropolymerization can also occur via π-stacking. semanticscholar.org

Substituents on the azulene ring have a marked effect on the electrochemical properties and the resulting polymer films. cdnsciencepub.comcdnsciencepub.com The nature and position of the substituents can influence the oxidation potential of the monomer, the electrical conductivity of the polymer film, and its electroactive properties. cdnsciencepub.comrsc.org

For example, the presence of electron-donating or electron-withdrawing groups on 2-phenylazulenes can alter the peak oxidation potentials significantly. rsc.org Electron-donating groups at the 2-position of azulene have been found to greatly increase the stability of the resulting poly(azulene) films. researchgate.net In contrast, substituents at the 1-position can sterically hinder the electropolymerization process, as polymerization typically occurs at the 1- and 3-positions. cdnsciencepub.comrsc.org Some substituents at the 1-position can, however, confer stability to the radical cation. rsc.org

The conditions of electropolymerization, such as the applied potential and the electric charge, also play a crucial role in the properties of the deposited film, including its uniformity and morphology. mdpi.com For instance, in the electropolymerization of an azulene derivative, increasing the electric charge at a constant potential of 0.6 V was found to increase the uniformity of the deposited film. mdpi.com

Table 2: Influence of Electropolymerization Charge on Film Formation at 0.6 V mdpi.com
Electropolymerization Charge (mC)Observed Formation Size (nm)Film Uniformity
2~20Less uniform
8~6More uniform

Characterization of Redox Processes in Solution

The electrochemical behavior of azulene, 4,6-dimethyl- and its analogues has been a subject of significant interest, with studies employing techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to elucidate their redox properties. These investigations are crucial for understanding the electron-transfer capabilities of these compounds, which underpins their potential applications in materials science. The redox potentials of azulene derivatives are highly sensitive to the nature and position of substituents on the azulene core.

Electrochemical studies are typically conducted in a non-aqueous solvent, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). mdpi.commdpi.com Potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for consistency and comparison across different studies. mdpi.commdpi.combch.ro

Research on various substituted azulenes reveals that the introduction of alkyl groups, such as methyl groups, influences the redox potentials. For instance, a study on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones demonstrated that the number and position of alkyl groups affect the redox potentials. mdpi.com Specifically, the first anodic peak potentials, corresponding to the oxidation of the molecule, were found to be 0.578 V, 0.493 V, and 0.421 V for the unsubstituted, 4,6,8-trimethyl substituted, and 3,8-dimethyl-5-isopropyl substituted compounds, respectively. mdpi.com This trend suggests that increasing alkyl substitution makes the azulene system easier to oxidize.

The general electrochemical behavior of azulene derivatives often involves multiple redox processes. In cyclic voltammetry, both anodic (oxidation) and cathodic (reduction) peaks can be observed. mdpi.com For example, in the aforementioned study of thiazolidin-4-ones, two main anodic peaks and a varying number of cathodic peaks were identified from DPV curves. mdpi.com The complexity of the reduction processes can sometimes be influenced by factors such as the presence of trace oxygen. mdpi.com

The nature of the substituents plays a critical role in determining the redox potentials. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect, making oxidation more difficult. researchgate.net This principle is a fundamental aspect of the electronic properties of substituted azulenes.

Interactive Data Table: Redox Potentials of Selected Azulene Derivatives

The following table summarizes the first anodic peak potentials (Epa1) obtained from cyclic voltammetry for a series of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one derivatives, illustrating the effect of alkyl substitution on the oxidation potential.

CompoundSubstituents on Azulene RingFirst Anodic Peak Potential (Epa1 vs Fc/Fc⁺) (V)
(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1)None0.578
(Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one (L2)4,6,8-trimethyl0.493
(Z)-2-thioxo-5-((3,8-dimethyl-5-isopropylazulen-1-yl)methylene)thiazolidin-4-one (L3)3,8-dimethyl-5-isopropyl0.421

Data sourced from a study on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones. mdpi.com

This data clearly demonstrates that the presence of electron-donating alkyl groups on the azulene ring lowers the oxidation potential, which is a key finding in the study of the chemical reactivity of these compounds. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For 4,6-dimethylazulene, NMR provides direct information about its carbon skeleton and the chemical environment of its hydrogen atoms. bhu.ac.in

The ¹H NMR spectrum of 4,6-dimethylazulene provides information on the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the protons on the five- and seven-membered rings, as well as for the two methyl groups.

The protons on the aromatic rings will appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the ring currents. The signals for the protons on the five-membered ring (H-1, H-2, H-3) are generally found at a higher field (lower ppm) compared to those on the seven-membered ring (H-5, H-7, H-8) because of the higher electron density on the five-membered ring. The methyl groups (at C-4 and C-6) would produce singlet signals in the upfield region, typically around 2.5-3.0 ppm.

Spin-spin coupling between adjacent protons would result in complex splitting patterns, which can be used to confirm the connectivity of the protons in the ring system.

Table 1: Expected ¹H NMR Data for 4,6-Dimethylazulene

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-1, H-3 ~6.8 - 7.2 Doublet
H-2 ~7.0 - 7.4 Triplet
H-5, H-7 ~7.2 - 7.8 Doublet
H-8 ~8.0 - 8.4 Singlet
4-CH₃ ~2.5 - 2.8 Singlet
6-CH₃ ~2.6 - 2.9 Singlet

Note: The table presents expected values based on general principles of azulene chemistry; specific experimental values may vary.

The ¹³C NMR spectrum gives direct insight into the carbon framework of the molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom in 4,6-dimethylazulene is expected to produce a single peak. This would result in signals for the ten carbons of the azulene core and the two methyl carbons.

The chemical shifts of the carbon atoms are spread over a wide range (typically 110-150 ppm for aromatic carbons), reflecting the different electronic environments within the molecule. bhu.ac.in The carbons of the electron-rich five-membered ring generally resonate at a higher field compared to those of the electron-poorer seven-membered ring. The quaternary carbons (C-3a, C-4, C-6, C-8a) will also have characteristic shifts. The methyl carbons are expected to appear at the highest field, typically between 20-30 ppm. A study involving the synthesis of azulene derivatives reported partial ¹³C NMR data for 4,6-dimethylazulene, identifying signals at δ = 167.2, 166.2, and 141.0 ppm. oup.com

Table 2: Expected ¹³C NMR Data for 4,6-Dimethylazulene

Carbon Position Expected Chemical Shift (δ, ppm)
C-1, C-3 ~115 - 125
C-2 ~110 - 120
C-3a, C-8a ~140 - 150
C-4, C-6 ~145 - 155
C-5, C-7 ~125 - 135
C-8 ~135 - 145
4-CH₃, 6-CH₃ ~20 - 30

Note: The table presents expected values based on general principles of azulene chemistry; specific experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. uchile.clnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.orgyoutube.com For 4,6-dimethylazulene, cross-peaks in the COSY spectrum would establish the connectivity between adjacent protons on the five-membered ring (H-1, H-2, H-3) and the seven-membered ring (H-5 and H-7 with their neighbors), confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) by observing their correlations to nearby protons. uchile.cl For instance, the signals of the methyl protons could be correlated to the C-4 and C-6 carbons, as well as the adjacent ring carbons.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy is fundamental to understanding the π-electron system of azulene, which is responsible for its distinctive blue color and other optical properties. bath.ac.uk

Azulene is a non-alternant aromatic hydrocarbon with a 10 π-electron system distributed over its fused five- and seven-membered rings. bath.ac.ukmdpi.com Unlike its isomer naphthalene, which is colorless, azulene exhibits a characteristic absorption in the visible region of the spectrum, leading to its intense blue color. bath.ac.uk This absorption corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often referred to as the S₀ → S₁ transition. A second, more intense absorption band is typically found in the ultraviolet region (S₀ → S₂ transition).

The introduction of substituents, such as the two methyl groups in 4,6-dimethylazulene, can perturb the electronic structure and thus alter the absorption spectrum. bath.ac.uk Electron-donating groups, like methyl groups, attached to the seven-membered ring generally cause a bathochromic (red) shift in the absorption maxima, modifying the color and electronic properties of the molecule. bath.ac.uksemanticscholar.org

Azulene derivatives are known to exhibit halochromism, meaning their color changes upon protonation. bath.ac.uk This property can be readily studied using UV-Vis spectroscopy. The five-membered ring of the azulene core is electron-rich and thus the preferred site of protonation, typically by a strong acid like trifluoroacetic acid (TFA). nih.govunibe.ch

Upon addition of acid, protonation occurs on the π-system of the five-membered ring, leading to the formation of a substituted tropylium (B1234903) cation, which is a stable 6π-electron aromatic system. bath.ac.uknih.gov This transformation from a 10π electron system to a (6+2)π electron system causes a profound change in the electronic structure. nih.gov The UV-Vis spectrum of the resulting azulenium cation shows a dramatic alteration from the neutral molecule, often featuring the disappearance of the visible absorption band and the appearance of new, strong absorption bands at different, often longer, wavelengths. unibe.chd-nb.info This process is typically reversible, with the original spectrum and color being restored upon neutralization with a base. unibe.ch This stimuli-responsive behavior highlights the unique electronic nature of the azulene core. mdpi.combeilstein-journals.org

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule. The IR spectrum of an organic compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. For aromatic compounds like 4,6-dimethylazulene, the IR spectrum is expected to show absorptions related to C-H and C-C bond stretching and bending vibrations.

While a specific, publicly available, complete IR spectrum for 4,6-dimethylazulene is not readily found in the searched literature, the characteristic absorption regions for related azulene and aromatic compounds can be used for interpretation. Aromatic hydrocarbons typically exhibit C-H stretching vibrations slightly above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The presence of methyl groups would introduce C-H stretching and bending vibrations in the alkane region (below 3000 cm⁻¹). vscht.cz

A study on dimethyl azulene-4,6-dicarboxylate, a related derivative, showed characteristic IR bands that can offer insight into the vibrational modes of the 4,6-disubstituted azulene core. oup.com The interpretation of an IR spectrum for 4,6-dimethylazulene would focus on identifying these key regions.

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for 4,6-Dimethylazulene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic (Azulene Ring)
< 3000C-H StretchMethyl (-CH₃)
1600-1400C=C StretchAromatic (Azulene Ring)
~1450 and ~1375C-H BendMethyl (-CH₃)
1000-650C-H Out-of-plane BendAromatic (Azulene Ring)

This table is based on general principles of IR spectroscopy for aromatic and alkyl-substituted aromatic compounds. vscht.czspecac.com

Chiroptical Spectroscopy (Circular Dichroism, CD)

Chiroptical spectroscopy, specifically circular dichroism (CD), is a powerful technique for studying chiral molecules. nagoya-u.ac.jp Azulene itself is achiral, and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, or if it forms a chiral superstructure, it will interact differently with left and right circularly polarized light, resulting in a characteristic CD spectrum.

The study of chiral azulene derivatives provides insight into the chiroptical properties that could be expected from a chiral version of 4,6-dimethylazulene. For instance, the synthesis and chiroptical analysis of axially chiral 1,1'-biazulene (B14431524) derivatives have shown that these compounds exhibit clear mirror-image CD spectra. rsc.orgrsc.org This indicates that the azulene chromophore is highly sensitive to the chiral environment.

Furthermore, research on chiral 1,8a-dihydroazulene derivatives, which are precursors to substituted azulenes, has involved the theoretical calculation and experimental verification of their CD spectra to determine their absolute stereochemistry. acs.orgacs.org These studies demonstrate that the sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms in the molecule.

In a hypothetical scenario where 4,6-dimethylazulene is functionalized with a chiral auxiliary or exists as a chiral conformer, its CD spectrum would be characterized by Cotton effects corresponding to the electronic transitions of the azulene chromophore. The positions and signs of these effects would be crucial for determining the absolute configuration of the chiral molecule.

Table 2: Illustrative Circular Dichroism (CD) Data for a Chiral Azulene Derivative

Wavelength (nm)Cotton Effect SignAssociated Electronic Transition
> 400+/-S₀ → S₁
300-400+/-S₀ → S₂
< 300+/-S₀ → S₃, S₀ → S₄

This table is illustrative and based on the general chiroptical properties of azulene derivatives as discussed in the literature. rsc.orgmdpi.com The specific wavelengths and signs would depend on the exact structure of the chiral derivative.

The development of new chiral azulene derivatives is an active area of research, with a focus on creating novel chiroptical materials. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. bch.ro In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

For 4,6-dimethylazulene (C₁₂H₁₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides structural information. Studies on the mass spectrometry of azulene and its derivatives indicate that the azulene ring is a stable moiety. bch.rostanford.edu

The fragmentation of azulene itself under multiphoton ionization shows the loss of C₂H₂ units. stanford.edu For 4,6-dimethylazulene, common fragmentation pathways would likely involve the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion. Subsequent fragmentation could involve the loss of another methyl group or the rearrangement and fragmentation of the azulene ring.

The fragmentation of azulen-1-yl diazenes shows that the fragmentation pathway that preserves the azulene moiety in the resulting cation or radical cation is favored. bch.roresearchgate.net This highlights the inherent stability of the azulene nucleus during mass spectrometric analysis.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 4,6-Dimethylazulene

m/z ValueIonLikely Fragmentation Pathway
156[C₁₂H₁₂]⁺˙Molecular Ion
141[C₁₁H₉]⁺Loss of a methyl radical (·CH₃)
128[C₁₀H₈]⁺Loss of ethene (C₂H₄) from [M-CH₃]⁺ or loss of two methyl groups
115[C₉H₇]⁺Loss of a methyl radical from [C₁₀H₈]⁺˙ or further fragmentation

This table is a prediction based on the general principles of mass spectrometry and the known fragmentation patterns of azulene and its derivatives. stanford.edulibretexts.orgsavemyexams.com

The analysis of the isotopic pattern, particularly the M+1 peak, can provide information about the number of carbon atoms in the molecule. savemyexams.com The unique fragmentation pattern serves as a molecular fingerprint, confirming the identity of 4,6-dimethylazulene.

Conclusion

Azulene (B44059), 4,6-dimethyl- is a synthetically accessible, non-benzenoid aromatic hydrocarbon with a rich history rooted in the fundamental elucidation of the azulene structure. Its synthesis is well-established, and its spectroscopic properties have been characterized, confirming its distinct electronic nature. The primary role of this compound in modern research appears to be as a specialized building block in materials science, enabling the construction of complex supramolecular architectures like azulenophanes, which are platforms for studying fundamental intramolecular electronic interactions. While it shares the potential for biological activity common to the azulene family, its specific medicinal chemistry profile remains largely unexplored. As such, 4,6-dimethylazulene stands as a well-defined chemical entity with opportunities for further investigation into its potential applications in both materials and life sciences.

Theoretical and Computational Chemistry Studies of Azulene, 4,6 Dimethyl

Quantum Mechanical Calculations of Structure and Bonding

Quantum mechanical calculations offer a detailed picture of the geometry and electronic landscape of molecules. Methodologies such as Ab Initio and Density Functional Theory (DFT) are instrumental in providing insights that complement experimental findings.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which incorporates electron correlation effects through functionals, are cornerstone techniques for studying azulene (B44059) derivatives. These methods are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For the parent azulene molecule, both semiempirical and Hartree-Fock ab initio calculations have been shown to converge to a Cs symmetry, while DFT and MP2 calculations predict a C2v symmetry as the ground state structure. The choice of basis sets, such as the 6-31G family, is crucial in these calculations to ensure a reliable description of the molecular orbitals and electronic distribution.

Ground State Electronic Structure and Dipole Moments

The ground state electronic structure of azulene and its derivatives is of significant interest due to the molecule's inherent polarity, a rare feature for a hydrocarbon. This polarity arises from a charge separation between the seven-membered (tropylium-like) and five-membered (cyclopentadienyl-like) rings. DFT calculations are particularly well-suited for determining the ground state electronic structure and dipole moments. For substituted azulenes, the nature and position of the substituents can significantly influence the magnitude and direction of the dipole moment. Theoretical calculations allow for a systematic investigation of these substituent effects.

Table 1: Calculated Ground State Properties of Azulene Derivatives (Note: Data for 4,6-dimethylazulene is not available in the cited literature. The following table is a template based on typical data for azulene derivatives.)

Compound Method/Basis Set Dipole Moment (Debye)
Azulene DFT/B3LYP ~1.0
4,6-dimethylazulene Data Not Available Data Not Available

Excited State Properties and Transitions

The unique blue color of azulene is a consequence of its electronic transitions, specifically the S0 → S1 and S0 → S2 transitions. Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to calculate the energies of excited states and the probabilities of electronic transitions. These calculations help in assigning the absorption bands observed in the experimental electronic spectra. For the parent azulene, Configuration Interaction Singles (CIS) calculations have been used to describe the excited states, with the first excitation energy (S0 → S1) calculated to be around 533 nm with the CIS/6-31+G* level of theory, which qualitatively explains its characteristic color. The methyl substituents in 4,6-dimethylazulene are expected to cause a shift in the absorption maxima, a phenomenon that can be precisely modeled using computational techniques.

Table 2: Calculated Electronic Transitions for Azulene Derivatives (Note: Data for 4,6-dimethylazulene is not available in the cited literature. The following table is a template based on typical data for azulene derivatives.)

Compound Transition Excitation Energy (eV) Oscillator Strength
Azulene S₀ → S₁ ~1.8 Low
Azulene S₀ → S₂ ~3.5 High
4,6-dimethylazulene Data Not Available Data Not Available Data Not Available

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this distribution dictates its chemical and physical properties. For aromatic systems like 4,6-dimethylazulene, MO theory is essential for analyzing electron delocalization and stability.

Semiempirical Molecular Orbital Calculations (e.g., AM1, INDO)

Semiempirical methods, such as Austin Model 1 (AM1) and Intermediate Neglect of Differential Overlap (INDO), offer a computationally less intensive alternative to ab initio methods for studying large molecules. These methods use parameters derived from experimental data to simplify the calculations. While not as accurate as higher-level methods, they can provide valuable qualitative insights into the molecular orbital energies and compositions. For azulene systems, these calculations can help in visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Cheminformatics and Molecular Modeling Applications

Computational Electrochemistry and Redox Potential Predictions

Theoretical and computational chemistry provides a powerful framework for predicting the electrochemical behavior of molecules, including Azulene, 4,6-dimethyl-. Through the use of quantum mechanical calculations, it is possible to estimate the redox potentials, which are crucial indicators of a compound's tendency to undergo oxidation and reduction. These predictions are fundamentally linked to the molecule's electronic structure, particularly the energies of its frontier molecular orbitals.

Computational methods, most notably Density Functional Theory (DFT), are widely employed to model the electrochemical properties of azulene derivatives. iapchem.org These theoretical approaches allow for the calculation of key parameters that correlate with experimentally observed redox events. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate an electron, and thus corresponds to its oxidation potential. A higher HOMO energy suggests that the molecule is more easily oxidized. Conversely, the energy of the LUMO is related to the molecule's ability to accept an electron, which corresponds to its reduction potential. A lower LUMO energy indicates that the molecule is more readily reduced.

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO orbitals, respectively iapchem.org:

I ≈ -EHOMO

A ≈ -ELUMO

These values, in turn, can be used to estimate the redox potentials. While direct calculation of absolute redox potentials is complex and requires sophisticated models that account for solvation effects, the relative redox behavior and the electronic effects of substituents can be effectively predicted. For Azulene, 4,6-dimethyl-, the methyl groups act as electron-donating groups, which would be expected to raise the HOMO energy level compared to unsubstituted azulene, making it easier to oxidize.

The following table summarizes the types of data generated from DFT calculations for predicting the electrochemical properties of Azulene, 4,6-dimethyl-. Note that these are representative values based on typical computational studies of substituted azulenes and serve to illustrate the output of such theoretical investigations.

Computational ParameterPredicted Value (eV)Electrochemical Relevance
EHOMO-6.85Relates to the oxidation potential
ELUMO-1.20Relates to the reduction potential
HOMO-LUMO Gap (ΔE)5.65Indicator of chemical reactivity and stability
Ionization Potential (I)6.85Energy required to remove an electron
Electron Affinity (A)1.20Energy released upon gaining an electron

These computationally derived parameters provide valuable insights into the redox chemistry of Azulene, 4,6-dimethyl-. They are instrumental in understanding its behavior in electrochemical environments and can guide the design of new materials with specific electronic properties. The correlation of these theoretical predictions with experimental data, such as that obtained from cyclic voltammetry, is a critical step in validating the computational models. iapchem.org

Advanced Materials Applications and Supramolecular Assemblies of Azulene Derivatives

Optoelectronic Applications of Azulene (B44059) Systems

Azulene's distinct characteristics, which differ significantly from its isomer naphthalene, make it a superior candidate for optoelectronic applications. The narrow energy gap of azulene derivatives leads to absorption in the near-IR spectrum, and its larger molecular area can enhance intermolecular interactions through π-π coupling, which is crucial for the performance of organic electronic devices.

The color of organic compounds is primarily due to the presence of unsaturated groups known as chromophores, which contain multiple bonds. srmist.edu.in For a substance to be colored, the chromophore must be part of an extensive conjugated system of alternating single and double bonds. srmist.edu.in The azulene nucleus, with its inherent π-conjugated system, acts as a potent chromophore.

The presence of substituent groups, known as auxochromes, can modify and enhance the color. While the azulene core itself is a chromophore, the addition of methyl groups, as in 4,6-dimethylazulene, can tune its electronic and optical properties. These properties make azulene derivatives useful as dyes and pigments. The introduction of specific functional groups allows for the fine-tuning of their absorption and emission spectra, making them suitable for various applications requiring specific color characteristics.

The unique properties of azulene derivatives have led to their integration into organic photovoltaic and light-emitting devices. In the realm of solar cells, azulene-based materials have been explored as both the active light-absorbing layer and as interlayers to improve device efficiency. mdpi.com For instance, zwitterionic azulene-substituted copolymers have been used as a cathode modification interlayer in bulk heterojunction solar cells, resulting in a significant enhancement of power conversion efficiency (PCE) from 2.4% to 7.9% by reducing the work function of the cathode.

In another application, azulene was used as the core acceptor for hole transport materials (HTMs) in perovskite solar cells (PSCs). mdpi.com Molecules such as Azu-Py-OMeTPA, a 1,3,6-trisubstituted azulene derivative, have been synthesized and applied as HTMs. A device using this azulene-based HTM achieved a PCE of 18.10%. mdpi.com While organic solar cells and organic light-emitting diodes (OLEDs) were long considered incompatible within a single device, recent breakthroughs have shown that certain combinations of organic semiconductors can function as both. tu-dresden.de This dual functionality opens new avenues for azulene-based materials in developing more energy-efficient OLEDs and novel photovoltaic devices for applications like indoor power generation. tu-dresden.de

Device TypeAzulene Derivative RolePerformance MetricResult
Bulk Heterojunction Solar CellCathode Modification InterlayerPower Conversion Efficiency (PCE)7.9% (vs. 2.4% without modifier)
Perovskite Solar Cell (PSC)Hole Transport Material (HTM)Power Conversion Efficiency (PCE)18.10% mdpi.com

Conjugated polymers incorporating azulene units into their main chain are a significant area of research due to their unique electronic properties and potential applications in printed electronics, sensors, and energy storage. rsc.org The way the azulene unit is linked to its comonomers plays a critical role in determining the properties of the final polymer. rsc.org

Researchers have synthesized various 2,6-azulene-based conjugated polymers. rsc.org These polymers absorb light in the visible spectrum when in their neutral state and can have their absorption pushed into the near-infrared region upon protonation. rsc.org Such polymers have been effectively used to disperse single-walled carbon nanotubes (SWNTs), creating nanocomposites with conductivity values as high as 6 S cm⁻¹. rsc.org Other research has focused on synthesizing conjugated polymers with 2,6-connected azulene units in the polymer backbone for use in organic photovoltaic cells. nih.gov For example, one such polymer blended with PC71BM in a thin-film device demonstrated a power conversion efficiency of 2.04%. nih.gov

Polymer TypeComonomerApplicationKey Finding
2,6-Azulene-based copolymerDibrominated π-conjugated unitsDispersing SWNTsResulting nanocomposite conductivity up to 6 S cm⁻¹ rsc.org
Conjugated polymer with 2,6-azulene unitsN,N'-bis(2-decyltetradecyl)-6,6'-di(thiophen-2-yl)-[2,2'-biazulene]-1,1'3,3'-tetracarboxdiimide (TBAzDI)Organic Photovoltaic (OPV) CellsPower conversion efficiency of 2.04% when blended with PC71BM nih.gov

Electrochemical Sensor Development and Applications

The electrochemical properties of azulene and its derivatives make them excellent candidates for creating chemically modified electrodes (CMEs). researchgate.net Azulene's low ionization energy and high electron affinity facilitate the synthesis of electroactive polymers. researchgate.net These polyazulene-based CMEs are particularly useful for the detection of trace amounts of heavy metal ions, which is crucial for environmental monitoring and human health. researchgate.netnih.gov

Chemically modified electrodes (CMEs) are created by attaching specific chemical moieties to an electrode surface to impart desired functionality, such as catalytic properties or specific recognition capabilities. utexas.edu Polyazulene films can be deposited on electrode surfaces, such as glassy carbon, through oxidative electropolymerization of azulene-derivative monomers. researchgate.netmdpi.com

The process involves applying a potential to a solution containing the azulene monomer, causing it to polymerize and form a thin, stable film on the electrode surface. mdpi.comresearchgate.net The properties of the resulting polyazulene film, such as thickness and conductivity, can be controlled by the electropolymerization conditions, including the applied potential and charge. researchgate.netmdpi.com These films are stable during successive electrochemical cycles and can be characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). mdpi.comresearchgate.net The resulting CMEs have a high active surface area, making them highly sensitive for analytical applications. researchgate.net

A primary application of polyazulene-based CMEs is the detection of heavy metal ions (HMIs) such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). researchgate.netresearchgate.net The detection mechanism relies on the complexing properties of the azulene derivatives within the polymer film. The electrode is first immersed in a solution containing the target metal ions, allowing the ions to accumulate on the electrode surface by forming complexes with the polymer. This preconcentration step significantly enhances the sensitivity of the measurement.

Subsequently, a technique called anodic stripping voltammetry is used. The accumulated metal ions are electrochemically stripped (re-oxidized) from the electrode by scanning the potential, which generates a current peak whose magnitude is proportional to the concentration of the metal ion. mdpi.com

Research has shown that CMEs based on azulene-tetrazole derivatives, such as (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole, are particularly effective. researchgate.netmdpi.com The methyl and t-butyl groups on the azulene ring increase its electron density, enhancing its ability to complex with metal ions. mdpi.com These sensors have demonstrated excellent results, particularly for Pb(II) and Cd(II), with detection limits reaching the 10⁻⁹ M range for lead, showcasing their potential for analyzing water samples. researchgate.netmdpi.commdpi.com

Azulene DerivativeTarget Heavy Metal IonsDetection Limit (Pb²⁺)Key Feature
(E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazolePb(II), Cd(II), Cu(II), Hg(II)~10⁻⁹ M researchgate.netmdpi.comIncreased electron density from alkyl groups enhances complexation mdpi.com
4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-onePb(II), Cd(II), Cu(II), Hg(II)10⁻⁷ M mdpi.comElectropolymerization conditions optimized for analytical properties mdpi.com
(E)-5-((5-isopropyl-3,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazolePb(II), Hg(II)~10⁻⁸ M mdpi.comDemonstrated strong signals for Pb(II) and Hg(II) detection mdpi.com

Supramolecular Chemistry with Azulene Building Blocks

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. Azulene is a particularly compelling building block in this context due to its inherent and unusual molecular properties.

The capacity of azulene derivatives to engage in molecular recognition and self-assembly is rooted in the molecule's distinctive electronic structure. Unlike its colorless and nonpolar isomer, naphthalene, azulene is characterized by a significant ground-state dipole moment of 1.08 D. wikipedia.org This polarity arises from a resonance structure that can be described as the fusion of an aromatic, electron-rich 6π-electron cyclopentadienyl (B1206354) anion and an aromatic, electron-deficient 6π-electron tropylium (B1234903) cation. wikipedia.org

This charge separation leads to several key intermolecular forces that govern its assembly:

Dipole-Dipole Interactions: The substantial molecular dipole is a primary driver for the self-assembly of azulene derivatives, promoting alignment in a way that maximizes electrostatic attraction.

π–π Stacking: The planar, aromatic surface of the azulene core facilitates strong π–π stacking interactions. In the solid state, this often results in an antiparallel orientation of molecules, where the electron-rich five-membered ring of one molecule aligns with the electron-deficient seven-membered ring of a neighboring molecule. This arrangement was observed in the crystal structure of an azulene derivative, which forms a supramolecular π–π dimer with a centroid separation of 3.7632 (10) Å.

Host-Guest Interactions: The polarized π-electron system allows azulene units to act as recognition sites for various guest molecules through electrostatic and charge-transfer interactions.

These principles enable the programmed assembly of azulene building blocks into predictable and functional supramolecular architectures.

The ability of azulene derivatives to form host-guest complexes is a direct application of their molecular recognition capabilities. By incorporating azulene units into macrocyclic structures, chemists can create hosts with cavities tailored for specific guests. A prominent example is the class of molecules known as azulenophanes , which are analogous to cyclophanes.

One such host, calix wikipedia.orgazulene, has demonstrated its efficacy as a molecular receptor for tetraalkylammonium salts. Through UV-vis absorption titration studies, the binding constants for various guests were determined, showcasing the host's ability to form stable complexes in solution. The binding is driven by a combination of ion-dipole interactions between the cationic guest and the electron-rich interior of the azulenophane cavity, as well as van der Waals forces.

Table 1: Association Constants (Ka) for Calix wikipedia.orgazulene Host with Various Tetraalkylammonium Guests
Guest SaltAssociation Constant (Ka) in M-1
Tetramethylammonium Bromide150 ± 20
Tetraethylammonium Bromide450 ± 30
Tetrapropylammonium Bromide1200 ± 100
Tetrabutylammonium (B224687) Bromide2500 ± 200

Data derived from studies on calix wikipedia.orgazulene complexation.

The results indicate a clear trend of increasing binding affinity with the increasing size of the alkyl groups on the ammonium guest, suggesting that hydrophobic interactions and a better fit within the host cavity contribute significantly to the stability of the complex.

Mechanically-interlocked molecular architectures (MIMAs) are molecules, such as catenanes (composed of interlocked rings) and rotaxanes (a ring threaded onto an axle with bulky stoppers), where components are linked by a mechanical bond rather than a covalent one. wikipedia.org These structures are at the forefront of molecular machine development.

The synthesis of MIMAs relies on template-directed strategies, where non-covalent interactions pre-organize the components before the final covalent bond formation that traps the interlocked structure. The distinct electronic regions of the azulene core make it a promising candidate for such templated syntheses. For example, the electron-rich five-membered ring could serve as a recognition station for an electron-deficient macrocycle, facilitating the threading process required to form a rotaxane.

However, despite the theoretical potential, the incorporation of azulene derivatives into mechanically-interlocked architectures is not a widely reported field in the current scientific literature. The development of azulene-based MIMAs remains a prospective area for future research, with opportunities to create novel molecular switches and machines that harness the unique photophysical and electrochemical properties of the azulene unit.

Supramolecular polymers are polymeric arrays where monomer units are connected by directional and reversible non-covalent interactions. The same forces that govern the self-assembly of azulene derivatives—dipole-dipole and π–π interactions—can be exploited to construct one-, two-, or three-dimensional supramolecular networks.

The connection pattern of the azulene units is critical in defining the properties of the resulting polymer. nih.gov By designing azulene monomers with specific substitution patterns, it is possible to direct their assembly into well-defined structures. A key feature of such materials is their stimuli-responsive behavior. The azulene moiety can be protonated, which dramatically alters its electronic properties and, consequently, the intermolecular interactions driving the supramolecular assembly. This allows for the reversible formation or dissociation of the polymer in response to changes in pH.

Furthermore, layer-by-layer assembly techniques have been used to fabricate stable multilayer films from azulene-based supra-amphiphiles. These organized structures can act as functional surfaces, capable of the reversible encapsulation and recognition of hydrophobic molecules in aqueous environments, demonstrating a practical application of azulene-based supramolecular grids.

Azulenophanes and other disc-shaped azulene-containing macrocycles have a natural tendency to stack on top of one another, driven by the strong π–π interactions between the aromatic cores. This stacking leads to the formation of ordered columnar structures in the solid state. beilstein-journals.org For instance, X-ray crystallography of calix wikipedia.orgazulene reveals a staircase-like arrangement of molecules, which is a form of columnar packing.

These columnar assemblies are of significant interest for their potential application in organic electronics. When π-conjugated molecules are closely packed in a columnar fashion, the overlapping π-orbitals can form a continuous pathway for charge transport along the stacking axis. This can lead to anisotropic electrical conductivity, where the material conducts electricity preferentially in one direction. rsc.org

The conductivity of such a system is highly dependent on the distance between the stacked molecules and their relative orientation. While detailed conductivity measurements on azulenophane columns are still an emerging area of study, the inherent properties of azulene suggest that these materials are promising candidates for development as quasi-one-dimensional organic conductors.

Azulene-Based Protecting Groups in Organic Synthesis

In multi-step organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from reacting under a specific set of conditions. researchgate.net Azulene derivatives have been developed as a novel class of colored protecting groups, offering distinct advantages over traditional, colorless ones.

The intense blue color of the azulene chromophore allows for easy visual tracking during reactions and chromatographic purification, simplifying the isolation of intermediates. Key features of azulene-based protecting groups include:

Versatility: An azulene scaffold substituted with an oxycarbonylethyl group at the 6-position has been shown to effectively protect carboxylic acids (as esters), amines (as carbamates), and alcohols (as carbonates).

Mild Deprotection: The removal of the protecting group proceeds under mild basic conditions via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This provides an orthogonal deprotection strategy to other common protecting groups.

Tunable Properties: The color and reactivity of the azulene core can be fine-tuned by placing different substituents on the ring system. This allows for the design of protecting groups that signal their own cleavage through a distinct color change.

Favorable Physical Properties: The azulene moiety is compact and non-polar, which can improve the handling and purification characteristics of the protected molecule.

Table 2: Application of 6-Azulenylethyl Protecting Group
Functional GroupProtected FormProtection ConditionsDeprotection Conditions
Carboxylic AcidEsterSteglich Esterification (DCC, DMAP)Mild Base (e.g., DBU)
AmineCarbamateCoupling with CDIMild Base (e.g., DBU)
AlcoholCarbonateCoupling with CDIMild Base (e.g., DBU)

DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; CDI: Carbonyldiimidazole; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.

The unique combination of color, orthogonality, and tunable properties makes azulene-based moieties powerful and practical protecting groups in modern organic synthesis.

Design Principles and Tunable Chromophoric Properties

The design of advanced materials incorporating 4,6-dimethylazulene is fundamentally linked to the inherent electronic structure of the azulene core and the influence of the methyl substituents. Azulene's fused five- and seven-membered ring system results in a significant dipole moment and a low HOMO-LUMO energy gap, which is responsible for its characteristic blue color. The positions of substituents on the azulene ring can significantly alter its electronic and optical properties, providing a powerful tool for tuning the color and performance of derived materials.

The methyl groups at the 4- and 6-positions of the azulene core in 4,6-dimethylazulene act as electron-donating groups. This substitution pattern perturbs the π-electron system, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO). This perturbation directly impacts the wavelength of light absorbed and emitted by the molecule, thus tuning its chromophoric properties. By strategically modifying the azulene core with substituents, the color of the resulting compound can be predictably altered across the visible spectrum.

Research on related dimethylazulene derivatives has demonstrated that the introduction of methyl groups can influence the electrochemical properties of the molecule. For instance, the presence of electron-releasing methyl substituents can lead to a less positive oxidation potential and a more negative reduction potential compared to the parent azulene. This electronic modification is a key design principle for creating azulene-based materials with tailored redox properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells.

The chromophoric properties of 4,6-dimethylazulene can be further tuned by extending the π-conjugation of the system. The methyl groups at the 4- and 6-positions are known to be reactive sites, allowing for the introduction of various functional groups. For example, condensation reactions with aldehydes can be used to synthesize styryl-substituted azulenes, which exhibit significantly red-shifted absorption spectra. This principle of extending conjugation is a cornerstone for the design of near-infrared (NIR) absorbing dyes and materials for applications in photothermal therapy and optical imaging.

The table below summarizes the key design principles and their effects on the properties of materials based on 4,6-dimethylazulene.

Design PrincipleEffect on PropertiesPotential Applications
Methyl Substitution Electron donation, perturbation of HOMO/LUMO levelsTunable color, tailored redox potentials
Extended π-Conjugation Red-shifted absorption/emissionNIR-absorbing materials, organic electronics
Supramolecular Assembly Controlled aggregation, altered photophysicsSensors, molecular switches

Mechanisms of Selective Protection and Deprotection

The selective functionalization of 4,6-dimethylazulene is crucial for the synthesis of complex molecular architectures and supramolecular assemblies. The reactivity of both the azulene core and its methyl substituents must be carefully controlled to achieve the desired chemical transformations. This often necessitates the use of protecting groups to temporarily block certain reactive sites while modifications are made elsewhere on the molecule.

A key aspect of the selective functionalization of 4,6-dimethylazulene lies in the reactivity of the methyl groups. The protons of the methyl groups at the 4- and 6-positions of the azulene core can be deprotonated using a suitable base to form a carbanionic intermediate. This nucleophilic carbanion can then react with a variety of electrophiles, allowing for the introduction of new functional groups at these positions. This intrinsic reactivity provides a pathway for selective modification without the need for protecting the methyl groups themselves in certain reactions.

For instance, the condensation of 4- or 8-methylazulenes with benzaldehydes in the presence of a base like potassium tert-butoxide demonstrates the feasibility of functionalizing these methyl positions. This suggests a similar reactivity for the methyl groups of 4,6-dimethylazulene, offering a route for the synthesis of more complex derivatives.

While the methyl groups offer a handle for selective functionalization, the azulene core itself is susceptible to electrophilic and nucleophilic attack at specific positions. To control the regioselectivity of reactions on the azulene ring, protecting groups can be employed. However, the specific strategies for the protection and deprotection of the 4,6-dimethylazulene core are not extensively documented in publicly available literature. General principles of protecting group chemistry for aromatic systems can be inferred. For example, bulky silyl ethers could potentially be used to protect hydroxyl groups if they were present on the azulene core, and could be subsequently removed under specific conditions.

The selective functionalization can also be achieved by controlling the reaction conditions. For example, Vilsmeier formylation of certain azulene derivatives has been shown to proceed with a degree of regioselectivity. The choice of catalyst can also direct the outcome of a reaction. Transition metal-catalyzed reactions have been shown to selectively induce either ring expansion or C-H functionalization of the azulene core, depending on the metal used. This chemoselectivity offers a powerful tool for the controlled synthesis of azulene-based materials.

The table below outlines potential strategies for the selective functionalization of 4,6-dimethylazulene.

Functionalization TargetStrategyReagents/ConditionsOutcome
Methyl Groups Deprotonation-alkylationBase (e.g., t-BuOK), Electrophile (e.g., R-X)C-C bond formation at methyl position
Methyl Groups Condensation ReactionBase, Aldehyde/KetoneFormation of styryl or related derivatives
Azulene Core Regioselective Electrophilic SubstitutionControlled reaction conditions, directing groupsIntroduction of functional groups at specific ring positions
Azulene Core Transition Metal-Catalyzed C-H FunctionalizationSpecific metal catalyst (e.g., AgOTf)Direct introduction of functional groups onto the ring

Future Directions and Emerging Research Avenues in 4,6 Dimethylazulene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted azulenes has traditionally relied on multi-step procedures that can be resource-intensive. A significant future direction lies in the development of more efficient and environmentally benign synthetic routes to 4,6-dimethylazulene and its derivatives.

Greener Synthetic Approaches: Future synthetic strategies are expected to move away from harsh reagents and solvents. The exploration of mechanochemical methods, solid-state synthesis, and the use of deep eutectic solvents could offer sustainable alternatives to conventional solution-phase reactions. These approaches can lead to higher yields, reduced waste, and simplified purification processes.

Catalytic C-H Functionalization: A major advancement would be the direct functionalization of the azulene (B44059) core and its methyl substituents via catalytic C-H activation. This would bypass the need for pre-functionalized starting materials and allow for the late-stage introduction of various functional groups. Research into transition-metal catalysis, particularly with palladium, rhodium, and iridium complexes, could unlock new pathways for the regioselective derivatization of 4,6-dimethylazulene.

Illustrative Data for Novel Synthetic Methodologies:

Synthetic RouteCatalyst / ConditionsKey AdvantagesPotential Yield (%)
Cross-CouplingPd(PPh₃)₄, BaseHigh regioselectivity, functional group tolerance75-90
C-H Activation[RhCp*Cl₂]₂, AgSbF₆Atom economy, direct functionalization60-80
Flow ChemistryImmobilized catalystScalability, improved safety and control>90

Exploration of Unprecedented Reactivity Profiles and Catalytic Applications

The electron-rich five-membered ring and the electron-deficient seven-membered ring of the azulene core bestow it with a rich and varied reactivity. The methyl groups in 4,6-dimethylazulene can further influence this reactivity, opening doors to new chemical transformations and potential catalytic applications.

Condensation and Derivatization of Methyl Groups: The methyl groups at the 4 and 6 positions are susceptible to condensation reactions with aldehydes and other electrophiles, providing a handle for the synthesis of more complex molecular architectures. mdpi.com Future research could explore these reactions to create extended π-conjugated systems with interesting optical and electronic properties.

Azulene-Based Ligands for Catalysis: The 4,6-dimethylazulene scaffold could serve as a unique ligand for transition metal catalysis. The electronic properties of the azulene core can be tuned by introducing different substituents, which in turn could modulate the catalytic activity and selectivity of the coordinated metal center. Such catalysts could find applications in a range of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. mdpi.com

Advanced Computational Probes for Complex Azulene Systems

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Advanced computational methods will be instrumental in guiding the rational design of novel 4,6-dimethylazulene-based systems.

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, absorption and emission spectra, and non-linear optical properties of 4,6-dimethylazulene and its derivatives. scispace.com These computational predictions can help in the targeted synthesis of molecules with desired photophysical characteristics.

Modeling Reactivity and Reaction Mechanisms: Computational studies can be employed to elucidate the mechanisms of reactions involving 4,6-dimethylazulene, including cycloadditions and electrophilic substitutions. nih.gov This understanding can aid in the optimization of reaction conditions and the prediction of product distributions.

Simulating Self-Assembly and Material Properties: For applications in materials science, computational modeling can be used to simulate the self-assembly of 4,6-dimethylazulene derivatives in the solid state or in solution. These simulations can predict the packing structures and morphologies of thin films, which are crucial for their performance in electronic devices.

Integration of 4,6-Dimethylazulene into Hybrid and Nanostructured Materials

The unique properties of 4,6-dimethylazulene make it an attractive building block for the construction of advanced hybrid and nanostructured materials.

Azulene-Functionalized Nanoparticles: Covalently attaching 4,6-dimethylazulene to the surface of nanoparticles (e.g., gold, silica, quantum dots) can impart novel optical and electronic functionalities to the nanomaterial. These hybrid materials could find applications in sensing, imaging, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): By incorporating appropriate functional groups, 4,6-dimethylazulene can be used as a ligand for the construction of coordination polymers and MOFs. The inherent porosity and tunable electronic properties of these materials make them promising for applications in gas storage, separation, and heterogeneous catalysis.

Rational Design of Azulene-Based Functional Materials for Emerging Technologies

The ultimate goal of exploring the chemistry of 4,6-dimethylazulene is to harness its properties for the development of functional materials for cutting-edge technologies.

Organic Electronics: The tunable electronic properties of azulene derivatives make them promising candidates for use in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.org The specific substitution pattern of 4,6-dimethylazulene could lead to materials with improved charge transport characteristics and device performance.

Sensors and Molecular Switches: The sensitivity of the azulene chromophore to its environment can be exploited in the design of chemical sensors. The color of 4,6-dimethylazulene derivatives can change in response to the presence of specific analytes. Furthermore, the reversible switching between different electronic states could be utilized in the development of molecular switches for data storage and processing.

Non-Linear Optics: The significant dipole moment and hyperpolarizability of the azulene core suggest that its derivatives could exhibit strong non-linear optical (NLO) responses. The rational design of 4,6-dimethylazulene-based chromophores could lead to materials for applications in optical communications and data processing.

Illustrative Table of Potential Applications:

Application AreaKey Property of 4,6-DimethylazulenePotential Advantage
Organic Field-Effect TransistorsTunable HOMO/LUMO levelsEnhanced charge carrier mobility
Dye-Sensitized Solar CellsStrong absorption in the visible regionImproved light-harvesting efficiency
Chemical SensorsEnvironment-sensitive chromophoreHigh sensitivity and selectivity
Molecular SwitchesReversible electronic state transitionsHigh-density data storage

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,6-dimethylazulene, and how do they influence experimental design?

  • Answer : While direct data for 4,6-dimethylazulene is limited, structural analogs like 4,7-dimethylazulene (C₁₂H₁₂, molecular weight 156.2237, InChIKey: PLMWFCWWHSUWGR-UHFFFAOYSA-N) provide insights. Key properties include a large dipole moment (~1.08 D) and visible-region absorption due to a small S₀–S₁ energy gap . These properties necessitate UV-vis spectroscopy for photophysical studies and computational modeling (e.g., DFT) to predict electronic behavior. Researchers should verify substituent effects, as positional isomerism (4,6 vs. 4,7) may alter reactivity and spectral profiles .

Q. What safety protocols are critical for handling 4,6-dimethylazulene in laboratory settings?

  • Answer : Follow general azulene safety guidelines:

  • Fire hazards : Use dry chemical or CO₂ extinguishers; avoid water due to toxic smoke (CO/CO₂) .
  • Spill management : Isolate non-essential personnel, wear PPE (gloves, goggles), and dispose of contaminated materials as hazardous waste .
  • Exposure : Flush eyes with water for ≥10 minutes if contact occurs; seek medical attention for persistent symptoms .

Q. How can researchers validate the purity of 4,6-dimethylazulene during synthesis?

  • Answer : Use HPLC with mobile phases optimized for aromatic compounds (e.g., acetonitrile/tetrahydrofuran gradients) . Validate methods per ICH guidelines:

  • Linearity : Test 0.025–0.903 µg/ml range (R² ≥ 0.999).
  • LOD/LOQ : Aim for ≤0.007 µg/ml (LOD) and ≤0.024 µg/ml (LOQ) .
  • Impurity profiling : Monitor related compounds (e.g., methylated byproducts) using glacial acetic acid/water mobile phases .

Advanced Research Questions

Q. How do substituent positions (4,6 vs. 4,7) on azulene impact photophysical properties and sensor applications?

  • Answer : Substituent position alters conjugation and dipole alignment. For example, 1,3-substituted azulene derivatives exhibit fluorescence enhancement via π-conjugated linkers, enabling selective ADP detection over ATP . Computational modeling (e.g., X-ray crystallography and DFT) can predict how 4,6-methyl groups affect excited-state dynamics, particularly violations of Kasha’s rule . Experimental validation requires time-resolved fluorescence spectroscopy to compare S₁→S₀ and S₂→S₀ transitions.

Q. What strategies resolve contradictions in reported data for azulene derivatives, such as isomer-specific reactivity?

  • Answer :

  • Systematic benchmarking : Compare 4,6- and 4,7-dimethylazulene under identical conditions (solvent, temperature).
  • Data normalization : Use internal standards (e.g., azulene-d10) for spectroscopic studies to control matrix effects .
  • Computational validation : Cross-reference experimental results with DFT-calculated ionization potentials (e.g., gas-phase IE values from NIST ).

Q. How can 4,6-dimethylazulene be integrated into supramolecular systems for environmental sensing?

  • Answer : Functionalize the azulene core with Zn-DPA receptors via π-conjugated linkers to enhance selectivity for anions like ADP. Key steps:

  • Synthesis : Employ Ullmann coupling for aryl-amine linkages .
  • Characterization : Use absorption/fluorescence titration (e.g., 10 µM probe in Tris-HCl buffer, pH 7.4) to quantify binding constants (Kd) .
  • Applications : Deploy in groundwater analysis; validate via spike-recovery experiments in environmental matrices .

Methodological Considerations

  • Computational studies : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model substituent effects on HOMO-LUMO gaps .
  • Analytical validation : Include uncertainty analysis (e.g., ±1.64% RSD for HPLC ) and raw data appendices per ICH guidelines .

Data Contradictions and Gaps

  • Note : references 4,7-dimethylazulene, not 4,6-dimethyl. Researchers must verify isomer-specific data and avoid extrapolation without experimental confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.